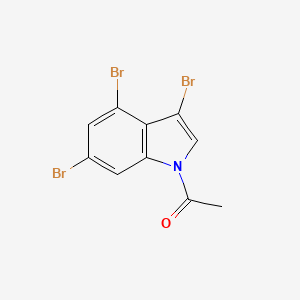
1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one typically involves the bromination of an indole precursor followed by acetylation. The process can be summarized as follows:
Bromination: The indole precursor is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to introduce bromine atoms at the 3, 4, and 6 positions of the indole ring.
Acetylation: The tribromoindole intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to form the final product, this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and indole ring structure allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
1-(1H-indol-3-yl)ethan-1-one: A related compound with a similar indole structure but without bromine atoms.
1-(1-methyl-1H-indol-3-yl)ethan-1-one: Another similar compound with a methyl group instead of bromine atoms.
Uniqueness: 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one is unique due to the presence of three bromine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for specific applications where brominated derivatives are required .
Propiedades
Número CAS |
112290-75-2 |
|---|---|
Fórmula molecular |
C10H6Br3NO |
Peso molecular |
395.87 g/mol |
Nombre IUPAC |
1-(3,4,6-tribromoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H6Br3NO/c1-5(15)14-4-8(13)10-7(12)2-6(11)3-9(10)14/h2-4H,1H3 |
Clave InChI |
GWOQSHVUUQTPDA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C(C2=C1C=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















